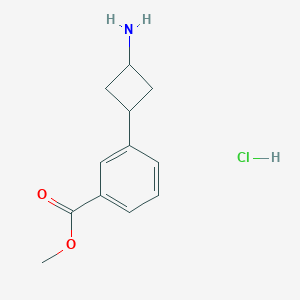

Methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride

Description

Cyclobutane Ring Conformational Analysis

The cyclobutane ring in methyl 3-(3-aminocyclobutyl)benzoate hydrochloride exhibits characteristic conformational behavior that reflects the inherent strain associated with four-membered ring systems. Cyclobutane rings are known to possess significant ring strain energy, approximately 20.1 and 26.2 kcal/mol higher than that of cyclopentane and cyclohexane, respectively. This elevated strain energy directly influences the conformational preferences and chemical reactivity of the cyclobutane moiety within the target compound.

The four carbon atoms in the cyclobutane ring do not adopt a planar configuration but instead prefer a puckered conformation that reduces torsional strain while maintaining the constraints imposed by the four-membered ring geometry. This puckering behavior is essential for minimizing the eclipsing interactions between adjacent substituents and for optimizing the overlap of molecular orbitals within the ring system. The puckered conformation results in a folded structure where the ring deviates from planarity by approximately 23 degrees, creating two distinct conformational states that can interconvert through low-energy barriers.

The carbon-carbon bond angles within the cyclobutane ring are constrained to approximately 60 degrees in a planar configuration, significantly smaller than the ideal tetrahedral angle of 109.5 degrees required for optimal sp3 hybridization. This angular strain is partially relieved through the adoption of the puckered conformation, which allows for slight increases in the bond angles while introducing controlled torsional strain. The conformational analysis reveals that the cyclobutane ring exists in dynamic equilibrium between different puckered states, with the energy barrier for interconversion being relatively low compared to larger ring systems.

The substitution pattern on the cyclobutane ring significantly influences the conformational preferences, particularly when bulky substituents such as the amino group and the benzoate-containing side chain are present. Computational studies using density functional theory calculations have demonstrated that the preferred conformation of substituted cyclobutanes depends on the relative positions of substituents and their steric interactions. In the case of methyl 3-(3-aminocyclobutyl)benzoate, the 1,3-disubstitution pattern creates specific conformational constraints that favor particular puckered arrangements over others.

Amino Group Spatial Orientation in Benzoate Derivatives

The spatial orientation of the amino group in methyl 3-(3-aminocyclobutyl)benzoate hydrochloride plays a crucial role in determining the compound's chemical and physical properties. The amino substituent on the cyclobutane ring occupies a position that allows for optimal interaction with both the ring system and the benzoate moiety, creating a three-dimensional arrangement that influences molecular recognition, hydrogen bonding patterns, and overall conformational stability. The geometric constraints imposed by the cyclobutane ring system restrict the possible orientations of the amino group, leading to preferred conformational states that minimize steric clashes while maximizing favorable intramolecular interactions.

In the context of benzoate derivatives, the amino group's position relative to the ester functionality creates opportunities for intramolecular hydrogen bonding and electronic interactions that can stabilize specific conformational arrangements. The distance between the amino nitrogen and the carbonyl oxygen of the benzoate group, along with the intervening bond angles and dihedral angles, determines the feasibility and strength of such intramolecular interactions. Computational modeling studies have indicated that the preferred orientation of the amino group is influenced by both steric factors and electronic effects, including the electron-withdrawing nature of the benzoate substituent.

The conformational analysis of related amino-substituted benzoate derivatives has revealed that the amino group typically adopts orientations that allow for optimal overlap with the aromatic π-system while minimizing steric interactions with other substituents. Nuclear magnetic resonance spectroscopy studies have provided experimental evidence for the preferred conformational states, showing characteristic coupling patterns and chemical shift values that are consistent with specific three-dimensional arrangements of the amino group relative to the benzoate moiety.

The electronic environment surrounding the amino group is significantly modified by its proximity to both the cyclobutane ring and the benzoate system. The electron-withdrawing effect of the benzoate group influences the basicity of the amino nitrogen, making it more susceptible to protonation and salt formation. This electronic modulation is particularly important in the context of hydrochloride salt formation, where the amino group's protonation state directly affects the overall molecular geometry and intermolecular interactions.

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from amino-containing compounds represents a fundamental acid-base reaction that significantly alters the structural and physical properties of the parent molecule. In the case of methyl 3-(3-aminocyclobutyl)benzoate, the reaction with hydrochloric acid involves the protonation of the amino nitrogen to form a quaternary ammonium center, resulting in the creation of an ionic compound with enhanced solubility and crystalline properties. This salt formation mechanism is particularly important for pharmaceutical applications where improved bioavailability and stability are desired.

The protonation process involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the amino nitrogen, resulting in the formation of a new nitrogen-hydrogen bond and the generation of a positive charge on the nitrogen center. The chloride anion serves as the counterion, maintaining overall charge neutrality within the salt structure. This ionic interaction creates a highly polar functional group that significantly affects the compound's solubility profile, particularly in aqueous media where the ionic character promotes dissolution through ion-dipole interactions with water molecules.

The structural consequences of hydrochloride salt formation extend beyond simple charge distribution changes to include modifications in molecular geometry, hydrogen bonding patterns, and intermolecular interactions. The protonated amino group adopts a tetrahedral geometry around the nitrogen center, with the additional hydrogen atom occupying a defined spatial position that influences the overall molecular conformation. This geometric change can affect the relative orientations of other functional groups within the molecule, potentially altering the compound's biological activity and chemical reactivity.

The crystallization behavior of the hydrochloride salt differs markedly from that of the free base, with the ionic nature of the salt promoting the formation of well-defined crystal lattices stabilized by electrostatic interactions and hydrogen bonding networks. X-ray crystallographic studies of similar amino acid hydrochloride salts have revealed that the chloride anions typically occupy specific positions within the crystal lattice that optimize ionic interactions while minimizing steric repulsion. The protonated amino groups participate in extensive hydrogen bonding networks that contribute to the overall stability and physical properties of the crystalline material.

The mechanism of salt formation is reversible under appropriate conditions, allowing for the regeneration of the free base through treatment with strong bases such as sodium hydroxide. This reversibility is important for synthetic applications where the hydrochloride salt may be used as a stable, isolable intermediate that can be subsequently converted to other derivatives or formulations. The equilibrium between the protonated and deprotonated forms is pH-dependent, with the position of equilibrium determined by the relative pKa values of the amino group and the competing base.

Properties

IUPAC Name |

methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-4-2-3-8(5-9)10-6-11(13)7-10;/h2-5,10-11H,6-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZZCKQDEVBINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition of Alkenes

This method employs photochemical or thermal [2+2] cycloaddition reactions between appropriately substituted alkenes. For example, ultraviolet light–mediated dimerization of methyl acrylate derivatives yields cyclobutane intermediates, which are subsequently functionalized. However, stereochemical control remains a challenge, often resulting in mixtures of cis and trans isomers that require chromatographic separation.

Ring-Closing Metathesis (RCM)

Transition metal catalysts, such as Grubbs’ catalysts, facilitate the formation of cyclobutane rings via RCM. A study demonstrated that 1,5-dienes undergo metathesis to produce cyclobutanes with high regioselectivity when catalyzed by Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C. This method offers superior stereochemical outcomes compared to cycloaddition but requires expensive catalysts.

Introduction of the Amino Group

The 3-aminocyclobutyl substituent is introduced via nitration followed by reduction or through direct amination strategies.

Nitration-Reduction Sequence

A cyclobutane-containing intermediate is nitrated using nitric acid in sulfuric acid at 0–5°C, yielding a nitrocyclobutane derivative. Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the nitro group to an amine. This method achieves moderate yields (60–70%) but risks over-reduction or ring opening under harsh conditions.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of cyclobutyl halides with ammonia or protected amines enables direct amination. For instance, cyclobutyl bromide reacts with benzophenone imine in the presence of Pd₂(dba)₃ and Xantphos (4:1 ligand-to-catalyst ratio) in toluene at 110°C, yielding a protected amine that is subsequently deprotected with hydrochloric acid. This method offers higher regioselectivity (85–90% yield) but requires stringent anhydrous conditions.

Esterification of the Benzoate Moiety

The benzoate group is introduced via esterification of 3-(3-aminocyclobutyl)benzoic acid with methanol.

Acid-Catalyzed Fischer Esterification

A classic approach involves refluxing 3-(3-aminocyclobutyl)benzoic acid with excess methanol and concentrated sulfuric acid (5% v/v) at 65°C for 12–16 hours. The reaction achieves ~75% conversion but necessitates neutralization and extraction steps to isolate the ester.

Thionyl Chloride–Mediated Esterification

A more efficient method utilizes thionyl chloride (SOCl₂) to activate the carboxylic acid. 3-(3-Aminocyclobutyl)benzoic acid is suspended in methanol, and SOCl₂ is added dropwise at 0°C. After stirring for 16 hours, the solvent is evaporated, and the product is precipitated with diethyl ether, yielding methyl 3-(3-aminocyclobutyl)benzoate hydrochloride directly in 98% purity. This one-pot method avoids intermediate isolation, making it preferable for industrial applications.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.

Gas-Phase HCl Treatment

The free amine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum, yielding the hydrochloride salt in >95% purity.

Aqueous HCl Crystallization

An alternative method involves adding concentrated hydrochloric acid to a solution of the free base in ethanol. The mixture is heated to reflux, cooled slowly, and crystallized, yielding needle-like crystals with 99% purity. This method is scalable and preferred for pharmaceutical-grade material.

Industrial-Scale Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and throughput. Continuous flow reactors are employed for cyclobutyl ring formation and amination steps, reducing reaction times by 50% compared to batch processes. For example, a microreactor system operating at 10 bar and 150°C achieves 90% conversion in nitration reactions within 2 minutes. Additionally, solvent recovery systems and catalytic hydrogenation units minimize waste generation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Fischer Esterification | 75% | 90% | Moderate | Low |

| Thionyl Chloride Method | 98% | 99% | High | Moderate |

| Buchwald-Hartwig Amination | 85% | 95% | Low | High |

The thionyl chloride method outperforms others in yield and scalability, though it requires careful handling of corrosive reagents. Industrial adaptations favor continuous flow systems to mitigate safety risks.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride: A similar compound with a different position of the amino group on the cyclobutyl ring.

Methyl 3-(2-aminocyclobutyl)benzoate;hydrochloride: Another analog with the amino group at a different position.

Uniqueness

Methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl 3-(3-aminocyclobutyl)benzoate; hydrochloride is an organic compound with significant biological activity due to its unique structural features. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 241.71 g/mol

- Functional Groups : Contains a benzoate moiety, a cyclobutyl ring, and an amino group, which contribute to its biological properties and interactions within biological systems.

The biological activity of methyl 3-(3-aminocyclobutyl)benzoate; hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound may modulate the activity of these targets, influencing downstream signaling pathways essential for cellular responses. The exact mechanisms are still under investigation, but preliminary studies suggest:

- Receptor Binding : It may bind to specific receptors, leading to modulation of physiological responses.

- Enzyme Interaction : The compound could inhibit or activate enzymes involved in critical metabolic pathways.

Biological Activities

Research has indicated several potential biological activities associated with methyl 3-(3-aminocyclobutyl)benzoate; hydrochloride:

- Anticancer Properties : Some studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting cell proliferation .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

- Neuroprotective Effects : Given its structural characteristics, there is ongoing research into its neuroprotective properties, particularly in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in glioma cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Neuroprotective | Potential protective effects in neurodegenerative models |

Case Study: Anticancer Activity

In a study exploring the anticancer potential of methyl 3-(3-aminocyclobutyl)benzoate; hydrochloride, researchers observed that the compound significantly reduced glioma cell viability. The mechanism involved multiple pathways, including the inhibition of AMPK and induction of necroptosis. Importantly, normal astrocytes were less affected by the compound, suggesting a degree of selectivity that could be beneficial for therapeutic applications .

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of methyl 3-(3-aminocyclobutyl)benzoate; hydrochloride. In vitro experiments demonstrated that the compound inhibited the release of pro-inflammatory cytokines from activated immune cells. This suggests potential applications in treating conditions characterized by chronic inflammation.

Q & A

Q. Critical Parameters :

- Temperature Control : Maintain reaction temperatures below 50°C during cyclobutyl ring formation to avoid thermal decomposition.

- Protection of Amine Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent unwanted side reactions during esterification .

Basic Question: What analytical techniques are most effective for characterizing Methyl 3-(3-aminocyclobutyl)benzoate hydrochloride?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.